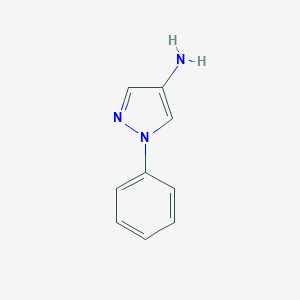

1-Phenyl-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOEBMQOZOEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150178 | |

| Record name | Pyrazole, 4-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-53-6 | |

| Record name | 1-Phenyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 1-Phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, spectroscopic signature, and detailed synthetic methodologies. The narrative emphasizes the mechanistic rationale behind its synthesis and reactivity, highlighting its role as a versatile building block for drug development. The applications of this pyrazole scaffold in creating novel therapeutic agents, particularly for neurological and inflammatory conditions, are discussed. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical application of this important molecule.

Core Chemical Identity and Physicochemical Profile

This compound (CAS No: 1128-53-6) is an aromatic heterocyclic amine that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring a stable pyrazole ring N-substituted with a phenyl group and possessing a reactive primary amine at the C4 position, provides an ideal framework for constructing diverse molecular libraries with a wide range of biological activities.[2][3]

Nomenclature and Molecular Structure

The molecule consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A phenyl group is attached to the N1 position, and an amino group is at the C4 position.[2] This specific arrangement of functional groups is crucial for its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a white crystalline solid at room temperature.[2] Its properties make it suitable for a variety of standard organic synthesis conditions. The hydrochloride salt form is often utilized to enhance aqueous solubility for biological assays or specific reaction conditions.[4]

| Property | Value | Source |

| CAS Number | 1128-53-6 | [2][5] |

| Molecular Formula | C₉H₉N₃ | [2][5] |

| Molecular Weight | 159.19 g/mol | [5][6] |

| Melting Point | 104-105 °C | [6] |

| Boiling Point | 305.4 ± 15.0 °C (Predicted) | [6] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water and acetone; insoluble in ether and chloroform.[2] The hydrochloride salt shows enhanced aqueous solubility (>50 mg/mL).[4] |

Spectroscopic Characterization

Full characterization of this compound is typically achieved through a combination of spectroscopic techniques. While raw spectra are best consulted directly from spectral databases, the expected signatures are as follows:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and a characteristic broad signal for the -NH₂ protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display signals corresponding to the nine carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl and pyrazole rings.

-

Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak corresponding to the molecular weight of the compound (159.19 m/z).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending.

Authoritative spectral data for this compound can be accessed through public databases such as PubChem and SpectraBase.[5]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-amino pyrazoles, a common and effective strategy involves the reduction of a 4-nitro precursor or cyclization using a precursor that already contains a masked amino group.

Overview of Synthetic Strategies

Key synthetic routes include:

-

Condensation and Cyclization: Reacting phenylhydrazine with a suitable three-carbon synthons containing a masked amino or nitro group at the central carbon.[4]

-

Reduction of a Nitro Precursor: A highly effective method involves the synthesis of 4-nitro-1-phenyl-1H-pyrazole followed by a standard reduction (e.g., using SnCl₂/HCl, H₂/Pd-C) to yield the desired 4-amino product.[4]

-

Vilsmeier-Haack Reaction: While often used to produce pyrazole-4-carboxaldehydes, modifications of this reaction can be adapted for amine synthesis.[7][8] This powerful formylation reaction uses a Vilsmeier reagent (typically generated from POCl₃ and DMF) to cyclize a hydrazone precursor, introducing a functional group at the 4-position.

Detailed Protocol: Synthesis via Reduction of 4-Nitro-1-phenyl-1H-pyrazole

This two-step protocol is a reliable method for producing high-purity this compound. It leverages the robust synthesis of the nitro intermediate, followed by a straightforward reduction.

Step 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1H-pyrazole in concentrated sulfuric acid at 0°C.

-

Nitration: Add a nitrating mixture (a stoichiometric equivalent of concentrated nitric acid in sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C. The electrophilic nitronium ion (NO₂⁺) generated in situ will preferentially attack the electron-rich 4-position of the pyrazole ring.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture over crushed ice. The solid 4-nitro-1-phenyl-1H-pyrazole will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Reduction to this compound

-

Reaction Setup: Suspend the synthesized 4-nitro-1-phenyl-1H-pyrazole in ethanol in a round-bottom flask.

-

Reduction: Add an excess of stannous chloride dihydrate (SnCl₂) followed by the slow addition of concentrated hydrochloric acid. The mixture is then heated to reflux for 2-3 hours. SnCl₂ in HCl is a classic and cost-effective reducing agent for aromatic nitro groups.

-

Workup: Cool the reaction mixture and neutralize it by the careful addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the reactivity of its primary amino group. This group serves as a versatile handle for introducing a wide array of substituents, making it a cornerstone for building combinatorial libraries for drug screening.

-

Nucleophilic Substitution/Acylation: The lone pair on the amino nitrogen makes it an excellent nucleophile. It readily reacts with electrophiles like acyl chlorides, anhydrides, and isocyanates to form stable amide and urea derivatives, respectively.[4] This is a fundamental transformation for modifying the molecule's pharmacokinetic and pharmacodynamic properties.

-

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.

-

Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex C-N bonds, further expanding the accessible chemical space.

Caption: Key reactivity and derivatization pathways.

Applications in Medicinal Chemistry and Drug Development

The pyrazole ring is a bioisostere of other aromatic systems and can engage in hydrogen bonding and π-stacking interactions with biological targets. This, combined with its metabolic stability, makes it a highly valued scaffold in drug design.[1]

Therapeutic Targets and Biological Activities

Derivatives of this compound have been investigated for a multitude of therapeutic applications:

-

Neurological Disorders: The scaffold is a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, including potential treatments for depression and anxiety.[6]

-

Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, and this core is used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][9]

-

Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs. Derivatives are frequently screened for cytotoxic activity against various cancer cell lines.[10][11]

-

Antimicrobial and Antioxidant Properties: Modifications of the core structure have led to compounds with significant antimicrobial and antioxidant activities.[6]

The versatility of the 4-amino position allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a specific biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazards:

| Hazard Code | Description | Class | Signal Word |

| H302 | Harmful if swallowed | Acute toxicity, oral | Warning |

| H315 | Causes skin irritation | Skin corrosion/irritation | Warning |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Warning |

Source: ECHA C&L Inventory[5]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment: Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13]

-

Handling Practices: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12][14]

Storage and Stability

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[6]

-

Stability: The compound is stable under normal storage conditions.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust synthesis, versatile reactivity, and the proven biological significance of the pyrazole scaffold make it an invaluable tool for medicinal chemists. Understanding its fundamental properties, synthesis, and handling is the first step toward unlocking its full potential in developing the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1128-53-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrochloride | 127107-31-7 [smolecule.com]

- 5. This compound | C9H9N3 | CID 121021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.nl [fishersci.nl]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Strategic Importance of the 1-Phenyl-1H-pyrazol-4-amine Scaffold

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for the development of novel therapeutics.[1][5]

Among its many derivatives, this compound stands out as a critical building block. Its structure, featuring a phenyl group at the N1 position and a reactive amine at the C4 position, provides an ideal platform for constructing complex molecular architectures. This guide offers a detailed exploration of the principal synthetic pathways to this valuable intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational synthesis design.

Primary Synthetic Strategy: A Two-Step Approach via Nitration and Reduction

The most reliable and widely adopted strategy for synthesizing this compound involves the formation of a 4-nitro precursor, followed by its reduction to the target amine. This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Conceptual Overview

This strategy hinges on the principles of electrophilic aromatic substitution and subsequent functional group transformation. The pyrazole ring, while aromatic, has distinct electronic properties. The N1-phenyl group influences the regioselectivity of electrophilic attack, directing the incoming nitro group to the C4 position. The subsequent reduction of the nitro group is a robust and high-yielding conversion.

Caption: High-level overview of the primary synthesis pathway.

Step 1: Synthesis of the 1-Phenyl-1H-pyrazole Core

The foundational step is the construction of the pyrazole ring itself. The classic Knorr pyrazole synthesis, first reported in 1883, remains a highly efficient method.[6] It involves the cyclocondensation reaction between a hydrazine (in this case, phenylhydrazine) and a 1,3-dicarbonyl compound.[6][7][8][9]

A common precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is readily synthesized by refluxing phenylhydrazine with ethyl acetoacetate in ethanol.[10][11] This intermediate can then be used in subsequent reactions, such as the Vilsmeier-Haack reaction, to generate functionalized pyrazoles.[10][12][13]

Step 2: Regioselective Nitration at the C4 Position

With the 1-phenyl-1H-pyrazole core established, the next critical step is the introduction of a nitro group. The C4 position is electronically favored for electrophilic attack.

Causality of Reagent Choice: A mixture of fuming nitric acid in acetic anhydride is a common and effective nitrating system for this class of heterocycles.[14] Acetic anhydride acts as a dehydrating agent and moderates the reactivity of nitric acid, forming the acetyl nitrate electrophile, which helps prevent over-nitration or oxidative side reactions. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and improve selectivity.

Step 3: Reduction of the 4-Nitro Group to 4-Amine

The final transformation is the reduction of the 4-nitro group to the desired 4-amino functionality. This is a fundamental and highly efficient conversion in organic synthesis.

Field-Proven Insights: Catalytic hydrogenation is the preferred method in industrial and laboratory settings due to its clean nature, high yields, and the ease of product isolation.[15] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is run under a hydrogen atmosphere in a protic solvent like ethanol or methanol. Alternative methods include using reducing agents like sodium borohydride (NaBH₄) with a catalyst, or metal-acid systems like tin chloride (SnCl₂) in hydrochloric acid, although these often require more extensive workup procedures.[16]

Alternative Synthetic Strategies

While the nitration-reduction pathway is dominant, other methods provide access to aminopyrazoles and are valuable in specific contexts.

Thorpe-Ziegler Cyclization

This approach builds the aminopyrazole ring directly. The synthesis begins with the diazotization of an aniline, which is then condensed with a methylene-activated nitrile like malononitrile to form a dicyanohydrazone.[17] This intermediate undergoes an intramolecular Thorpe-Ziegler reaction in the presence of a base and an alkylating agent (e.g., methyl bromoacetate) to cyclize into a highly functionalized 4-aminopyrazole derivative. This method offers a high degree of complexity generation in a few steps.[17]

Detailed Experimental Protocols

The following protocols represent a validated workflow for the primary synthesis pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

(Adapted from the nitration of related pyrazole systems)[14]

-

Reaction Setup: To a stirred solution of 1-phenyl-1H-pyrazole (1 equivalent) in acetic anhydride (5-10 volumes), cool the mixture to 0 °C in an ice-water bath.

-

Nitration: Add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5-10 °C. The use of a dropping funnel is essential for controlled addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The sudden temperature drop and dilution will cause the product to precipitate.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum to a constant weight. The crude product, 4-nitro-1-phenyl-1H-pyrazole, is often of sufficient purity for the next step.

Protocol 2: Reduction to this compound

(Adapted from standard nitro group reduction protocols)[15][16]

-

Reaction Setup: In a hydrogenation flask, dissolve the 4-nitro-1-phenyl-1H-pyrazole (1 equivalent) from the previous step in a suitable solvent, such as ethanol or methanol (10-20 volumes).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

-

Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm, or balloon pressure) with vigorous stirring.

-

Reaction Monitoring: The reaction is typically complete within 4-12 hours at room temperature. Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with solvent and disposed of properly.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure crystalline solid.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₉N₃ | [18][19] |

| Molecular Weight | 159.19 g/mol | [18] |

| Appearance | Crystalline Solid | - |

| CAS Number | 1128-53-6 | [18] |

| ¹H NMR | Spectra available in databases. Key signals include aromatic protons and a characteristic amine (NH₂) signal. | [20] |

| ¹³C NMR | Spectra available in databases. Shows characteristic peaks for the phenyl and pyrazole carbons. | [20][21] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 159.08. | [18][19] |

Conclusion and Future Outlook

The synthesis of this compound via the nitration and reduction of a 1-phenylpyrazole core represents a robust, scalable, and well-understood pathway. The protocols described herein provide a self-validating system, with clear checkpoints for monitoring progress and characterizing intermediates. As a key building block, this compound serves as a gateway to a vast chemical space of potentially bioactive molecules.[22] Further functionalization of the 4-amino group opens avenues for creating novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics, solidifying the importance of this pyrazole derivative in the future of drug discovery.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. preprints.org [preprints.org]

- 15. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 16. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. This compound | C9H9N3 | CID 121021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 20. This compound(1128-53-6) 1H NMR spectrum [chemicalbook.com]

- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound [myskinrecipes.com]

The Phenyl-Py Tipping Point: A Technical Guide to the Kinase Inhibition Mechanisms of 1-Phenyl-1H-pyrazol-4-amine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazol-4-amine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of protein kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth technical analysis of the mechanisms through which these derivatives exert their inhibitory effects. We will dissect the critical structure-activity relationships (SAR), provide detailed, field-proven experimental protocols for characterization, and visualize the complex signaling pathways and molecular interactions that underpin their therapeutic potential. This document is designed not as a rigid review, but as a practical and logical framework for researchers actively engaged in the discovery and development of novel kinase inhibitors based on this potent chemical core.

The Strategic Advantage of the this compound Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal anchor for binding within the ATP-binding pocket of various kinases. The addition of a phenyl group at the N1 position and an amine at the C4 position creates the this compound core, a structure that has been extensively explored and validated as a potent kinase inhibitor scaffold.

The true power of this scaffold lies in its synthetic tractability and the profound impact of substitutions at key positions. Modifications to the N1-phenyl ring, the C4-amine, and other positions on the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives that selectively target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Janus Kinases (JAKs), and Receptor Tyrosine Kinases (RTKs).[1][2][3][4][5]

Mechanism of Action: Competitive ATP Inhibition in Kinase Active Sites

The primary mechanism of action for the majority of this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases. These small molecules are designed to mimic the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates and disrupting the signaling cascade.

Molecular Interactions: A Docking Perspective

Molecular docking studies have provided invaluable insights into the binding modes of these derivatives. A common theme is the formation of key hydrogen bonds between the pyrazole core and the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The N1-phenyl group often extends into a hydrophobic pocket, while the C4-amine and its substituents can form additional interactions with solvent-exposed regions or other pockets within the active site.[1][5][6][7][8]

For instance, in the case of CDK2, the pyrazole NH can act as a hydrogen bond donor to the backbone carbonyl of a hinge residue like Glu81, while the N2 atom can accept a hydrogen bond.[1][5] The strategic placement of substituents on the N1-phenyl ring can then exploit hydrophobic interactions with residues such as Ile10, Phe82, and Leu134 to enhance binding affinity.[5]

Below is a conceptual visualization of a this compound derivative binding to a generic kinase active site, highlighting these key interactions.

Caption: Conceptual binding of a this compound derivative.

Experimental Validation: A Step-by-Step Guide

The characterization of a novel kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional assays. Here, we provide detailed protocols for key experiments.

Biochemical Kinase Inhibition Assay (CDK2/Cyclin E1)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction.[4][9]

Experimental Protocol: ADP-Glo™ CDK2/Cyclin E1 Inhibition Assay

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[4]

-

Dilute purified recombinant CDK2/Cyclin E1 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 4 ng/µL, to be optimized).

-

Prepare a substrate/ATP mix in 1x Kinase Buffer containing the appropriate substrate (e.g., Histone H1) and ATP at its Km concentration.

-

Prepare serial dilutions of the this compound derivative in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of the diluted CDK2/Cyclin E1 enzyme.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assay: Assessing Target Engagement and Downstream Signaling

While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and modulate downstream signaling pathways. Western blotting is a cornerstone technique for this purpose.

Experimental Protocol: Western Blot for Phospho-STAT3 (a downstream target of JAKs)

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., K562 for JAK2) in appropriate media.

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound derivative for a predetermined time. Include a vehicle control (DMSO).

-

If the pathway is not constitutively active, stimulate with an appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[10][11][12]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed for total STAT3 and a loading control like GAPDH or β-actin.[10]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

-

Compare the levels of p-STAT3 in treated samples to the vehicle control to determine the compound's effect on the signaling pathway.

-

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold has revealed key structural features that govern potency and selectivity. The following table summarizes representative SAR data for a hypothetical series of CDK2 inhibitors.

| Compound ID | R1 (on N1-Phenyl) | R2 (on C4-Amine) | CDK2 IC50 (nM) |

| Lead-1 | H | H | 500 |

| Analog-1a | 4-Cl | H | 150 |

| Analog-1b | 4-F | H | 200 |

| Analog-1c | 4-OCH3 | H | 600 |

| Analog-2a | H | Methyl | 400 |

| Analog-2b | H | Ethyl | 350 |

| Analog-2c | H | Cyclopropyl | 250 |

| Optimized-1 | 4-Cl | Cyclopropyl | 50 |

Interpretation of SAR Data:

-

N1-Phenyl Substitution (R1): The data suggests that small, electron-withdrawing groups at the para-position of the N1-phenyl ring (e.g., Cl, F) are favorable for CDK2 inhibition, likely by enhancing interactions within the hydrophobic pocket. A bulky, electron-donating group like methoxy is detrimental to activity.

-

C4-Amine Substitution (R2): Small alkyl or cycloalkyl substituents on the C4-amine are well-tolerated and can improve potency. The cyclopropyl group in Optimized-1 demonstrates a significant enhancement in activity when combined with the optimal N1-phenyl substitution.

Conclusion and Future Directions

The this compound scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. The principles of competitive ATP inhibition, guided by molecular modeling and confirmed through rigorous biochemical and cellular assays, provide a clear path for lead optimization. Future efforts in this field will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitution patterns to achieve even greater selectivity, and applying this versatile scaffold to a broader range of kinase targets. The systematic and logical application of the experimental methodologies outlined in this guide will be paramount to the success of these endeavors.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. promega.com [promega.com]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ajpp.in [ajpp.in]

- 9. promega.com [promega.com]

- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Aminopyrazole Scaffold: A Privileged Structure in Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1] Its synthetic tractability and diverse biological activities have led to the development of numerous therapeutic agents.[1][2] Among its derivatives, the aminopyrazole moiety has emerged as a particularly "privileged" structure, capable of interacting with a wide array of biological targets with high affinity and selectivity.[3] This guide provides an in-depth exploration of the therapeutic potential of aminopyrazoles, focusing on their applications as kinase inhibitors in oncology, their role in mitigating inflammatory processes, and their emerging promise in the field of neurodegenerative diseases. As a senior application scientist, my objective is to not only present the current state of the art but also to provide the underlying scientific rationale and practical experimental frameworks to empower researchers in their quest for novel therapeutics.

Aminopyrazoles as Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Aminopyrazole derivatives have proven to be a versatile scaffold for the design of potent and selective kinase inhibitors, with several compounds advancing into clinical trials.[1]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a key driver in various malignancies.[4] Aminopyrazoles have been successfully developed as covalent inhibitors of FGFRs, demonstrating activity against both wild-type and drug-resistant mutant forms of the receptor.[5]

Mechanism of Action: Aminopyrazole-based FGFR inhibitors typically function by forming a covalent bond with a cysteine residue within the kinase domain, leading to irreversible inhibition of its activity. This, in turn, blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][6]

Experimental Workflow: Evaluating a Novel Aminopyrazole-Based FGFR Inhibitor

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an aminopyrazole compound against a specific FGFR kinase.[7]

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the activity of the kinase.

-

Materials:

-

Recombinant FGFR enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

Aminopyrazole test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

DMSO

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the aminopyrazole compound in DMSO.

-

Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific FGFR) to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Targeting AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis and drug resistance.[8] Aminopyrazole derivatives have emerged as potent and selective inhibitors of AXL.[8]

Mechanism of Action: Aminopyrazole-based AXL inhibitors competitively bind to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and activation.[8] This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting cancer cell proliferation, migration, and invasion.[9][10]

Table 1: Inhibitory Activity of Representative Aminopyrazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| Compound 7a | CDK1 | 2380 | HepG2 | 6.1 | [11] |

| Compound 7b | CDK1 | 1520 | HepG2 | 7.9 | [11] |

| Compound 24 | CDK1 | 2380 | HepG2 | 0.05 | [12] |

| Compound 25 | CDK1 | 1520 | Huh7 | 1.83 | [12] |

| Compound 7 | Aurora A/B | 28.9/2.2 | A549 | 0.487 | [12] |

Aminopyrazoles in the Management of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Aminopyrazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes.[13]

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, as it spares the gastrointestinal-protective functions of the COX-1 isoform.[14] Several aminopyrazole derivatives have been identified as potent and selective COX-2 inhibitors.[1]

Mechanism of Action: Aminopyrazole-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14]

Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound in rodents.[15]

-

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

-

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Aminopyrazole test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Diclofenac sodium)

-

Plethysmometer

-

-

Procedure:

-

Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

-

Administer the test compound or vehicle orally 1 hour before carrageenan injection.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Compare the results between the treated and control groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

-

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Aminopyrazoles have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.[17]

Mechanism of Action: Aminopyrazole-based p38 MAPK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[18] This leads to a reduction in the production of inflammatory mediators.[19]

Emerging Applications in Neurodegenerative Diseases

The therapeutic potential of aminopyrazoles extends beyond oncology and inflammation. Recent studies have highlighted their promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[20]

Neuroprotective Mechanisms: The neuroprotective effects of aminopyrazoles are thought to be multifactorial. Some derivatives have been shown to inhibit kinases involved in neuroinflammation and neuronal apoptosis.[20] Others have demonstrated the ability to reduce the production of reactive oxygen species (ROS) and modulate the aggregation of pathological proteins.[21]

Detailed Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of an aminopyrazole compound to protect neuronal cells from an induced cytotoxic insult.

-

Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's models). Cell viability is then measured to determine the protective effect of the compound.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aminopyrazole test compound

-

Neurotoxin (e.g., 6-hydroxydopamine)

-

MTS reagent

-

96-well plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the aminopyrazole compound for 1 hour.

-

Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

-

Incubate the cells for 24 hours.

-

Measure cell viability using the MTS assay as described in the cell proliferation protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated, non-toxin-exposed control.

-

Determine the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC50).

-

Synthesis of Aminopyrazole Derivatives

The versatility of the aminopyrazole scaffold is, in part, due to the numerous synthetic routes available for its construction and subsequent functionalization.

General Synthesis: A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[22][23] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole core.[22]

Conclusion and Future Perspectives

Aminopyrazoles represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated therapeutic potential across a range of diseases. Their success as kinase inhibitors in oncology is well-established, and their anti-inflammatory and emerging neuroprotective properties highlight their continued importance in drug discovery. The synthetic accessibility of the aminopyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation aminopyrazole-based therapeutics with improved safety profiles and efficacy against novel and challenging biological targets.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. FGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. soc.chim.it [soc.chim.it]

The Versatile Scaffold: 1-Phenyl-1H-pyrazol-4-amine as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1][2] This guide delves into the specifics of a particularly valuable derivative, 1-phenyl-1H-pyrazol-4-amine, exploring its synthesis, reactivity, and extensive applications as a versatile building block in drug discovery. We will dissect the strategic considerations behind its use, provide detailed experimental protocols for its synthesis and derivatization, and present case studies that underscore its significance in developing novel therapeutics, particularly in oncology and inflammatory diseases. This document is intended to be a practical resource, blending established chemical principles with actionable insights for researchers at the forefront of pharmaceutical innovation.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[3][4] Their unique electronic properties and structural versatility allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5][6] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[7][8][9] The metabolic stability and synthetic accessibility of the pyrazole ring further enhance its appeal as a foundational element in drug design.[1]

The this compound scaffold, in particular, offers a unique combination of a rigid aromatic core and a reactive primary amine, making it an ideal starting point for the synthesis of diverse compound libraries. The phenyl group at the N1 position influences the molecule's lipophilicity and potential for π-π stacking interactions, while the amine at the C4 position serves as a critical handle for introducing a wide range of functional groups and building new molecular architectures.[1] This strategic placement of substituents allows for the fine-tuning of physicochemical properties and biological activity, a central tenet of structure-activity relationship (SAR) studies.[10]

Synthesis and Chemical Reactivity: Accessing the Core Building Block

The synthesis of this compound and its precursors can be achieved through several established routes. A common and efficient method involves the cyclization of a β-keto nitrile with phenylhydrazine, followed by reduction of the resulting aminopyrazole derivative. A key precursor, 1-phenyl-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[11][12]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of a key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which can be further converted to the target amine.

Step 1: Formation of Acetophenone Phenylhydrazone

-

To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product, acetophenone phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Cyclization

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

-

To the prepared Vilsmeier reagent, add the acetophenone phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The precipitated crude 1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

The resulting aldehyde can then be converted to this compound via reductive amination or through the formation of an oxime followed by reduction.

Reactivity of the 4-Amino Group

The primary amine at the C4 position is a versatile functional handle for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

-

Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl halides to generate diarylamines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

This diverse reactivity allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of lead compounds.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold has been instrumental in the development of a wide range of biologically active molecules. Its derivatives have shown significant promise as inhibitors of key enzymes implicated in various diseases.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology, and the pyrazole scaffold is a common feature in many kinase inhibitors.[5] The this compound core can be elaborated to interact with the ATP-binding site of various kinases. For instance, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13][14]

The general structure of these inhibitors often involves the pyrazole core acting as a hinge-binder, with the exocyclic amine functionalized to interact with the solvent-exposed region of the kinase.

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase | Therapeutic Area | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Cancer | [13] |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | Parkinson's Disease | [15] |

| N-(1H-Pyrazol-3-yl)pyrimidin-4-amines | CDK16 | Cancer | [16] |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε | Cancer, Neurodegenerative Disorders | [17] |

Workflow for Kinase Inhibitor Development

The development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow:

Caption: Iterative workflow for the development of kinase inhibitors.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[18] Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents, often through the modulation of targets such as cyclooxygenase (COX) enzymes.[6][11]

Antimicrobial and Antiviral Applications

The versatility of the this compound scaffold extends to the development of antimicrobial and antiviral agents.[4][10] By modifying the substituents on the pyrazole and phenyl rings, as well as the exocyclic amine, researchers have been able to generate compounds with potent activity against various pathogens.[10][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

Caption: Key regions for SAR exploration on the this compound scaffold.

For kinase inhibitors, for example, small alkyl or aryl groups at the R2 position can significantly impact potency and selectivity. The nature and position of substituents on the R1 phenyl ring can influence pharmacokinetic properties such as solubility and metabolic stability.

Future Perspectives and Conclusion

This compound continues to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more complex and highly functionalized derivatives, leveraging modern synthetic methodologies such as C-H activation and multicomponent reactions. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, also holds significant promise.[20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 11. asianpubs.org [asianpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound [myskinrecipes.com]

- 21. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to Substituted 1-Phenyl-1H-pyrazoles in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the cornerstone of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this versatile heterocycle, designed for researchers and drug development professionals. We will traverse the key synthetic methodologies, delve into the mechanistic underpinnings of their biological activities, with a particular focus on their roles as anti-inflammatory and anticancer agents, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This guide is fortified with detailed experimental protocols and visual diagrams to provide a comprehensive and practical resource for the laboratory.

I. Introduction: The Significance of the 1-Phenyl-1H-pyrazole Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense investigation since its discovery.[1] The introduction of a phenyl group at the 1-position profoundly influences the molecule's physicochemical properties, often enhancing its metabolic stability and receptor-binding capabilities. This N-phenyl substitution is a hallmark of many successful therapeutic agents, highlighting the scaffold's importance in modern drug design.[2]

The versatility of the 1-phenyl-1H-pyrazole core allows for substitutions at the 3, 4, and 5-positions, creating a vast chemical space for optimization of pharmacological activity. This has led to the development of compounds with a wide array of biological effects, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and neuroprotective properties.[1][3] A prime example of the therapeutic success of this scaffold is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation.[4][5]

This guide will provide a structured overview of the synthesis and biological applications of this important class of compounds, with a focus on practical insights for the medicinal chemist.

II. Synthetic Strategies for 1-Phenyl-1H-pyrazoles

The construction of the 1-phenyl-1H-pyrazole ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine remains a cornerstone for pyrazole synthesis.[6][7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic nature of the substituents on both reactants and the reaction pH.[6]

Experimental Protocol: Knorr Synthesis of a Substituted 1-Phenyl-1H-pyrazole [8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 equivalent) and phenylhydrazine (1.0-1.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or glacial acetic acid. A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions: Modern Functionalization

For the synthesis of highly functionalized 1-phenyl-1H-pyrazoles, palladium-catalyzed cross-coupling reactions are a powerful tool.[10] These methods allow for the introduction of various substituents at specific positions of the pyrazole ring, typically starting from a pre-formed halo- or triflyloxy-substituted pyrazole.

Commonly employed cross-coupling reactions include:

-

Suzuki Coupling: For the introduction of aryl or heteroaryl groups.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

These reactions offer a high degree of functional group tolerance and are instrumental in creating diverse libraries of compounds for biological screening.[10]

Experimental Workflow: Pd-Catalyzed Suzuki Coupling

III. Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of substituted 1-phenyl-1H-pyrazoles is vast, with anti-inflammatory and anticancer activities being particularly prominent.

A. Anti-inflammatory and Analgesic Activity: The Legacy of COX Inhibition

Many 1-phenyl-1H-pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[1] This is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][11]

Celecoxib: A Case Study in Selective COX-2 Inhibition

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 isoform over COX-1.[4][5] COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation.[4] The selective inhibition of COX-2 by Celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

The key structural features of Celecoxib responsible for its COX-2 selectivity include the presence of a sulfonamide (-SO2NH2) group on one of the phenyl rings. This group can interact with a specific hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[4]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

| Substitution Pattern | Effect on Anti-inflammatory Activity | Reference |

| 1-Phenyl Ring: | Substitution with a 4-sulfonamoyl group is crucial for COX-2 selectivity. | [4] |

| 3-Position: | A trifluoromethyl (-CF3) group enhances potency. | [5] |

| 4-Position: | Generally unsubstituted in potent COX-2 inhibitors. | [12] |

| 5-Position: | A substituted phenyl ring (e.g., 4-methylphenyl) is common. | [5] |

B. Anticancer Activity: A Multifaceted Approach

Substituted 1-phenyl-1H-pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[13][14] Their mechanisms of action are often multifaceted and can include:

-

Tubulin Polymerization Inhibition: Some derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15]

-

Kinase Inhibition: The pyrazole scaffold can serve as a hinge-binding motif for various protein kinases that are often dysregulated in cancer, such as EGFR, CDK, and BTK.[13]

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[16]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer activity is highly dependent on the specific cellular target. However, some general trends have been observed:

-

Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings at the 1, 3, and 5-positions significantly influence cytotoxicity. Electron-withdrawing groups can sometimes enhance activity.[14]

-

Hybrid Molecules: Incorporating other pharmacophores, such as benzothiazole or curcumin analogs, into the 1-phenyl-1H-pyrazole scaffold has led to potent anticancer agents.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Conclusion and Future Perspectives

The substituted 1-phenyl-1H-pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel biological activities, and the use of modern drug design techniques, such as computational modeling and artificial intelligence, to guide the synthesis of the next generation of 1-phenyl-1H-pyrazole-based drugs.

V. References

-

BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. --INVALID-LINK--

-

News-Medical.net. (n.d.). Celebrex (Celecoxib) Pharmacology. --INVALID-LINK--

-

BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. --INVALID-LINK--

-

Ghoshal, S., & Tuck, G. (2023). Celecoxib. In StatPearls. StatPearls Publishing. --INVALID-LINK--

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. --INVALID-LINK--

-

Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. --INVALID-LINK--

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. --INVALID-LINK--

-

Menozzi, G., Mosti, L., & Fossa, P. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 157-171.

-

International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4).

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--

-

Menozzi, G., Mosti, L., & Fossa, P. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 157-171.

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 10(12), 1478–1494.

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7).

-

Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649234.

-

World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. WJPR, 14(3).

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6245.

-

Al-Otaibi, J. S., et al. (2021). Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Journal of Molecular Structure, 1244, 130953.

-

Palko, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

-

Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4426.

-

Wang, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20496–20512.

-